IC50 Potency: Superior Improvement Over Lead Compounds
Icmt-IN-1 (compound 75) demonstrates an IC50 of 1.3 nM against ICMT in a biochemical assay, representing a 10-fold improvement over the previous lead compound 27 (IC50 = ~13 nM) and a >140-fold improvement over the initial hit compound 3 (IC50 = 185 nM) [1]. This marked enhancement in potency is attributed to optimized methylation of the tetrahydropyranyl ring, which improves binding interactions with the enzyme's active site [1].
| Evidence Dimension | Biochemical IC50 against ICMT |
|---|---|
| Target Compound Data | IC50 = 0.0013 μM (1.3 nM) |
| Comparator Or Baseline | Compound 27 (previous lead): IC50 = ~0.013 μM (13 nM); Compound 3 (initial hit): IC50 = 0.185 μM (185 nM) |
| Quantified Difference | 10-fold more potent than compound 27; >140-fold more potent than compound 3 |
| Conditions | ICMT enzyme assay using recombinant protein and AFC substrate |
Why This Matters
This data justifies the selection of Icmt-IN-1 over earlier-generation inhibitors for studies requiring maximal target engagement at low concentrations, minimizing off-target effects.
- [1] Judd WR, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
